Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of 1,2-benzenediamines with aldehydes . This method is efficient and straightforward, allowing for the formation of the benzimidazole ring system. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst under neat conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like COX-2, which plays a role in inflammation . The compound’s structure allows it to bind to these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(4-methoxyphenyl)benzimidazole: A derivative with similar pharmacological properties.
1H-benzimidazole-2-thiol: Known for its antimicrobial activity.
Uniqueness
Cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its complex structure, which enhances its binding affinity to molecular targets. This makes it a promising candidate for developing new therapeutic agents with improved efficacy and specificity.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
cyclohexyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3/c1-16-22(24(29)31-19-8-4-3-5-9-19)23(17-12-14-18(30-2)15-13-17)28-21-11-7-6-10-20(21)27-25(28)26-16/h6-7,10-15,19,23H,3-5,8-9H2,1-2H3,(H,26,27) |
InChI Key |
APPJTHRLZBCNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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